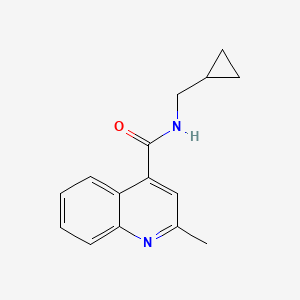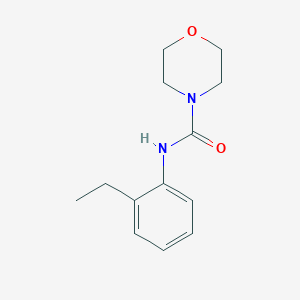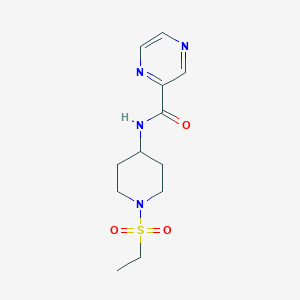
N-(cyclopropylmethyl)-2-methylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2-methylquinoline-4-carboxamide (CMC-001) is a chemical compound that has gained significant attention in recent years due to its potential use in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-2-methylquinoline-4-carboxamide is related to its ability to inhibit specific enzymes and proteins that are involved in disease progression. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are implicated in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2-methylquinoline-4-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of HDAC activity, which leads to changes in gene expression. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells and to protect neurons from damage in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(cyclopropylmethyl)-2-methylquinoline-4-carboxamide in lab experiments include its ability to inhibit specific enzymes and proteins that are involved in disease progression, its potential therapeutic applications, and its relatively simple synthesis method. The limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving N-(cyclopropylmethyl)-2-methylquinoline-4-carboxamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its potential side effects. Additionally, research could focus on the development of more potent analogs of N-(cyclopropylmethyl)-2-methylquinoline-4-carboxamide and the identification of other enzymes and proteins that could be targeted by the compound.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-2-methylquinoline-4-carboxamide has been achieved using different methods, including the use of palladium-catalyzed coupling reactions, which have been found to be effective in producing high yields of the compound. Other methods include the use of Grignard reagents and Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-2-methylquinoline-4-carboxamide has been found to have potential applications in various fields of scientific research, including the study of cancer and neurodegenerative diseases. The compound has shown promise as a potential therapeutic agent in the treatment of these diseases due to its ability to inhibit specific enzymes and proteins that are involved in disease progression.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-8-13(15(18)16-9-11-6-7-11)12-4-2-3-5-14(12)17-10/h2-5,8,11H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOXFQDLIRFPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-methylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)
![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)

![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)

![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)


![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)